8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Description
The compound 8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one belongs to a class of compounds known as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. These compounds have been synthesized for various pharmacological screenings, including antihypertensive and neurological activity assessments, indicating their significance in medicinal chemistry.
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multi-step reactions typically starting from readily available precursors. For instance, the synthesis and examination of these compounds have demonstrated their potential as antihypertensive agents through modifications at the 8 position with different substituents for optimal activity (Caroon et al., 1981).
Molecular Structure Analysis
The crystal structure determination of closely related compounds reveals the spatial arrangement and conformation of the molecular framework. For example, studies on derivatives have elucidated their crystalline forms, showing variations in ring conformations and substituent effects on the overall molecular geometry (Wang et al., 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclization and substitutions, to form a wide array of derivatives with diverse pharmacological properties. For example, the reaction of related spiro compounds with different reagents can lead to the formation of compounds with potential as M1 muscarinic agonists, demonstrating their versatile reactivity and applicability in designing new therapeutic agents (Tsukamoto et al., 1995).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline forms, are crucial for their formulation and therapeutic application. While specific data on 8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one are not directly available, related compounds have been characterized to determine their suitability for further development (Quadrelli et al., 2011).
Scientific Research Applications
Synthesis and Biological Activity
Antihypertensive Agents
A significant application is in the development of antihypertensive agents. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones substituted with various groups have been synthesized and evaluated for their antihypertensive properties in rats. These compounds have shown potential as alpha-adrenergic blockers, with specific derivatives demonstrating a preference towards alpha 1 or alpha 2 adrenoceptor antagonism, suggesting their utility in managing blood pressure without the risk of orthostatic hypotension at therapeutic doses (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonists
Another application is in the development of non-peptide tachykinin NK2 receptor antagonists, where derivatives of 1-oxa-3,8-diazaspiro[4.5] decan-2-one have been synthesized and evaluated for their receptor affinities in rat colon assays. These compounds have demonstrated potent NK2 receptor antagonist activity, showing potential in treating conditions like bronchoconstriction (Smith et al., 1995).
Neural Calcium Uptake Inhibitors
Additionally, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been investigated for their inhibitory effect on neural calcium uptake. These compounds have shown promise in protecting against brain edema and deficits in memory and learning, indicating potential applications in treating neurological disorders (Tóth et al., 1997).
Chemical Synthesis and Material Science
Catalytic Dearomative Spirocyclization
In chemical synthesis, these compounds have been utilized in catalytic dearomative spirocyclization processes involving gold carbene species derived from ynamides. This method has facilitated the efficient synthesis of 2-azaspiro[4.5]decan-3-ones, demonstrating the versatility of this chemical structure in organic synthesis (Ito et al., 2018).
Corrosion Inhibition
Furthermore, derivatives have been explored as green and environmentally friendly corrosion inhibitors. Their efficacy in protecting mild steel in acidic environments has been validated, highlighting their potential in material science applications (Chafiq et al., 2020).
properties
IUPAC Name |
8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-20(18-7-3-1-4-8-18)23-13-11-22(12-14-23)17-24(21(26)28-22)15-16-27-19-9-5-2-6-10-19/h1-10H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKLMHPZLIGLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CN(C(=O)O2)CCOC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
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